Physicochemical Differentiation: LogP Comparison with Unsubstituted Analog
The compound exhibits a calculated LogP of 3.12, which is 0.07 units lower than the LogP of 3.19 for the direct unsubstituted analog, 4-phenylthiophene-2-carboxylic acid [1]. This difference arises from the presence of the para-methoxy group on the phenyl ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.12 |
| Comparator Or Baseline | 4-Phenylthiophene-2-carboxylic acid (CAS 21676-88-0); LogP = 3.19 |
| Quantified Difference | -0.07 (Target vs Comparator) |
| Conditions | Calculated/Predicted value (ChemAxon/XLogP3). |
Why This Matters
This quantitative difference in lipophilicity is critical for predicting membrane permeability and aqueous solubility, guiding compound selection in early-stage drug discovery where these properties directly influence pharmacokinetic profiles.
- [1] Chembase. 4-phenylthiophene-2-carboxylic acid. Chemical Properties. View Source
